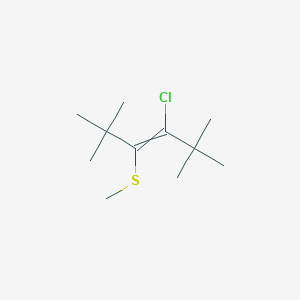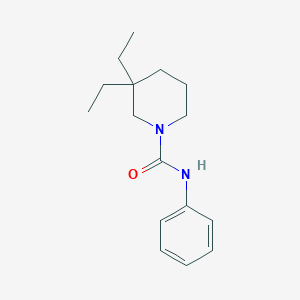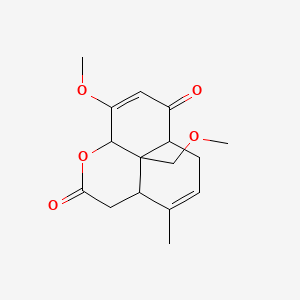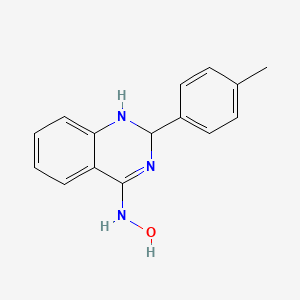
1-Methyl-1,2-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methyl group and the partial hydrogenation of one of the phenanthrene rings. It has the molecular formula C15H14 and a molecular weight of 194.27 g/mol. The structure consists of three fused benzene rings with a methyl group attached to one of the rings and a hydrogenated double bond in the central ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2-dihydrophenanthrene can be synthesized through various methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method utilizes formaldehyde elimination to achieve the desired product . Another method involves the intermolecular annulation of benzynes with allenes, which provides high atom-economy and good functional group compatibility .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2-dihydrophenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
1-Methyl-1,2-dihydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and other organic compounds.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The anti-inflammatory effects are likely due to the inhibition of nitric oxide production in activated macrophages . Additionally, its neuroprotective properties may involve the inhibition of monoamine oxidase (MAO) and scavenging of free radicals .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2-dihydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the methyl group and hydrogenated double bond.
9,10-Dihydrophenanthrene: A fully hydrogenated derivative of phenanthrene.
1-Methylphenanthrene: A methylated derivative without hydrogenation.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
110095-13-1 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methyl-1,2-dihydrophenanthrene |
InChI |
InChI=1S/C15H14/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-4,6-11H,5H2,1H3 |
Clé InChI |
XGACTKVPAAEGMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)

![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)





